molecular formula C21H20F2N2O3 B2790317 N-(3,4-difluorophenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide CAS No. 888443-47-8

N-(3,4-difluorophenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide

Cat. No. B2790317
CAS RN: 888443-47-8
M. Wt: 386.399
InChI Key: KSHKJYGGZQZLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide involves the inhibition of specific enzymes and pathways in cells. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Additionally, the compound has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to reduce inflammation in animal models, with a reduction in pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects, with studies showing a reduction in neurodegeneration in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,4-difluorophenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide in lab experiments is its specificity for certain enzymes and pathways. This specificity allows for targeted inhibition and a reduction in off-target effects. Additionally, the compound has shown promising results in various fields of research, including cancer and inflammation. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of the compound.

Future Directions

There are several future directions for the study of N-(3,4-difluorophenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide. One direction is the investigation of its potential use in combination with other drugs or therapies for cancer treatment. Additionally, further studies are needed to determine the optimal dosage and potential side effects of the compound. Another direction is the investigation of its potential use in other fields of research, such as neurodegenerative diseases and autoimmune disorders. Finally, the development of more efficient and cost-effective synthesis methods for this compound could lead to more widespread use and application of the compound.
Conclusion
In conclusion, this compound is a chemical compound with promising applications in various fields of scientific research. Its specificity for certain enzymes and pathways allows for targeted inhibition and a reduction in off-target effects. The compound has shown potential in cancer treatment, inflammation reduction, and neurodegenerative disease treatment. However, further studies are needed to determine the optimal dosage and potential side effects of the compound. The development of more efficient and cost-effective synthesis methods could lead to more widespread use and application of this compound in scientific research.

Synthesis Methods

The synthesis of N-(3,4-difluorophenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide involves the reaction of 3,4-difluorophenylacetic acid with 2-ethylbutanoyl chloride in the presence of triethylamine. The resulting product is then subjected to a reaction with 2-aminobenzofuran to obtain the final compound. The synthesis method has been optimized to obtain high yields of the compound with good purity.

Scientific Research Applications

N-(3,4-difluorophenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties, with promising results in inhibiting the growth of cancer cells. The compound has also been investigated for its anti-inflammatory properties, with studies showing a reduction in inflammation in animal models. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

N-(3,4-difluorophenyl)-3-(2-ethylbutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N2O3/c1-3-12(4-2)20(26)25-18-14-7-5-6-8-17(14)28-19(18)21(27)24-13-9-10-15(22)16(23)11-13/h5-12H,3-4H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHKJYGGZQZLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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